![molecular formula C12H19N3OS B6434224 8-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-8-azabicyclo[3.2.1]octan-3-ol CAS No. 2305306-47-0](/img/structure/B6434224.png)
8-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-8-azabicyclo[3.2.1]octan-3-ol
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Overview
Description
8-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-8-azabicyclo[3.2.1]octan-3-ol is a complex organic compound that features a unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the thiadiazole ring and the bicyclic octane structure contributes to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-8-azabicyclo[3.2.1]octan-3-ol typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the thiadiazole ring through the reaction of hydrazinecarbothioamide with appropriate aldehydes or ketones under acidic conditions . The bicyclic structure can be introduced through a cyclization reaction involving a suitable cyclopropane derivative .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions
8-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-8-azabicyclo[3.2.1]octan-3-ol can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bicyclic structure allows for nucleophilic substitution reactions, particularly at the azabicyclo moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can lead to the formation of sulfoxides or sulfones, while reduction can yield the corresponding alcohols or amines .
Scientific Research Applications
8-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-8-azabicyclo[3.2.1]octan-3-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 8-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-8-azabicyclo[3.2.1]octan-3-ol involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects . The bicyclic structure may also contribute to the compound’s ability to penetrate cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
Tropine: A bicyclic compound with a similar structure but lacking the thiadiazole ring.
1,3,4-Thiadiazole Derivatives: Compounds containing the thiadiazole ring but with different substituents and structures.
Uniqueness
8-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-8-azabicyclo[3.2.1]octan-3-ol is unique due to the combination of the thiadiazole ring and the bicyclic octane structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
8-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-8-azabicyclo[3.2.1]octan-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3OS/c1-7(2)11-13-14-12(17-11)15-8-3-4-9(15)6-10(16)5-8/h7-10,16H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMFBUFJQXVNMAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(S1)N2C3CCC2CC(C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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